molecular formula C17H17N5O B2526553 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone CAS No. 2319838-60-1

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone

Cat. No. B2526553
CAS RN: 2319838-60-1
M. Wt: 307.357
InChI Key: JHLWZUFFEPWGJU-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity and Mechanism Insights

A study on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, which includes compounds related to the mentioned chemical structure, demonstrated expanded activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This research highlights the importance of substituent effects on the azole moieties for enhancing antibacterial activity, offering insights into the potential medical applications of such compounds (Genin et al., 2000).

Cycloaddition Reactions and Chemical Synthesis

The role of the carbonyl group in facilitating cycloaddition reactions of azido(2-heteroaryl)methanones with activated olefins was explored, indicating a pathway for synthesizing complex heterocyclic structures. This research could be significant for developing synthetic methodologies involving compounds with similar structures (Zanirato, 2002).

Crystal Structure and Characterization

The synthesis and crystal structure analysis of related compounds have provided detailed information on molecular configuration, which is crucial for understanding the chemical behavior and potential applications of these substances (Cao et al., 2010).

Catalyst Development for Chemical Reactions

Research into the development of highly active catalysts based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions indicates the utility of compounds with related structures in facilitating chemical transformations. This could have implications for pharmaceutical synthesis and materials science (Ozcubukcu et al., 2009).

Synthesis of Derivatives and Biological Activity

The synthesis of trans N-Substituted Pyrrolidine Derivatives bearing 1,2,4-triazole rings explores the biological activities of these compounds, highlighting the diverse potential applications in drug development and other areas of chemical research (Prasad et al., 2021).

Mechanism of Action

properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(21-9-14(10-21)11-22-13-18-12-19-22)15-3-5-16(6-4-15)20-7-1-2-8-20/h1-8,12-14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLWZUFFEPWGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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